5-Bromo-2-chloro-N-propylbenzamide

Vue d'ensemble

Description

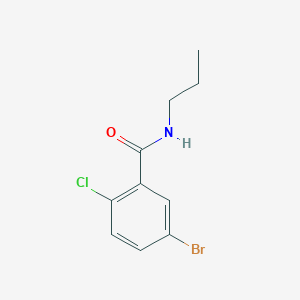

5-Bromo-2-chloro-N-propylbenzamide is a useful research compound. Its molecular formula is C10H11BrClNO and its molecular weight is 276.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Bromo-2-chloro-N-propylbenzamide (CAS No. 892018-30-3) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrClNO, indicating the presence of bromine and chlorine substituents on the benzene ring. The compound features an amide functional group, which plays a crucial role in its biological interactions.

Biochemical Pathways

Research suggests that this compound interacts with various enzymes and proteins, influencing critical biochemical pathways. Although the specific pathways affected remain under investigation, preliminary studies indicate that it may inhibit cytochrome P450 enzymes, which are essential for drug metabolism and the detoxification of xenobiotics.

Cellular Effects

The compound has been shown to modulate cell signaling pathways and gene expression. In laboratory settings, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, suggesting a potential role in cancer therapy.

Pharmacokinetics

This compound is predicted to have high gastrointestinal absorption and is likely to penetrate the blood-brain barrier (BBB). This characteristic could enhance its therapeutic potential for central nervous system disorders.

Dosage Effects in Animal Models

Studies on animal models indicate that dosage significantly influences the biological effects of this compound. At lower doses, it effectively inhibits target enzymes with minimal toxicity, while higher doses may lead to adverse effects. This dose-dependent activity underscores the importance of careful dosage management in therapeutic applications.

Antiviral Activity

A study focusing on benzamide derivatives similar to this compound revealed promising antiviral properties against Hepatitis B virus (HBV). These derivatives significantly reduced cytoplasmic HBV DNA levels by promoting the formation of empty capsids through specific interactions with HBV core proteins . Although not directly tested on this compound, these findings suggest a potential avenue for further research into its antiviral capabilities.

Cancer Research

In cancer studies, compounds related to this compound have demonstrated activity against various cancer cell lines. For instance, certain benzamide derivatives were shown to reverse transformed phenotypes in cell lines by inhibiting specific kinases associated with tumor growth . The implications of these findings suggest that this compound may also exhibit similar anti-cancer properties.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential enzyme inhibition; anti-cancer effects | Inhibits cytochrome P450 enzymes |

| Benzamide Derivative A | Antiviral activity against HBV | Interacts with HBV core proteins |

| Benzamide Derivative B | Inhibits RET kinase; anti-cancer effects | Selective kinase inhibition |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 5-bromo-2-chloro-N-propylbenzamide exhibit significant anticancer properties. For instance, compounds that inhibit MEK enzymes, such as MEK1 and MEK2, have been highlighted for their potential in treating various cancers including breast, colon, and prostate cancer. The inhibition of these kinases is crucial as they play a significant role in cancer cell proliferation and survival .

Neuroprotective Effects

Recent studies have identified the compound as a selective c-Abl inhibitor, which has shown promise in neuroprotection against Parkinson's disease. In animal models, the compound significantly reduced neurotoxicity and ameliorated behavioral deficits associated with α-synuclein pathology . This suggests a potential therapeutic avenue for neurodegenerative diseases.

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects, particularly in the context of autoimmune diseases. By modulating MEK pathways, it can potentially reduce inflammation and tissue damage associated with conditions like psoriasis and atherosclerosis . This action is critical as it addresses not only the symptoms but also the underlying mechanisms of these diseases.

Antidiabetic Potential

Benzamide derivatives, including this compound, have been investigated for their antidiabetic properties. Studies have shown that certain substitutions on the benzamide structure can enhance inhibitory activity against enzymes related to glucose metabolism, such as α-glucosidase and α-amylase. The structure-activity relationship (SAR) studies indicate that electron-donating and electron-withdrawing groups significantly influence the compound's efficacy .

Synthesis and Derivative Development

The synthesis of this compound involves standard organic reactions such as acylation and halogenation. The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities or target specific pathways more effectively. For example, modifications on the benzamide moiety can lead to compounds with improved pharmacokinetic profiles or reduced toxicity .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MEK Inhibitor | 10.75 | |

| Compound 5 | c-Abl Inhibitor | N/A | |

| Various Benzamide Derivatives | Antidiabetic | Varies |

Table 2: Applications in Disease Models

Propriétés

IUPAC Name |

5-bromo-2-chloro-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNHBJMZOHKLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675174 | |

| Record name | 5-Bromo-2-chloro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892018-30-3 | |

| Record name | 5-Bromo-2-chloro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.